molecular formula C18H18N4O2S B12029789 5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 497921-93-4

5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12029789
CAS No.: 497921-93-4
M. Wt: 354.4 g/mol
InChI Key: UFBKZNGGIKFNCR-XDHOZWIPSA-N
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Description

5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-ethoxybenzaldehyde with 2-methoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to ensure complete conversion.

Chemical Reactions Analysis

5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, it has been found to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division. The compound’s thiol group also allows it to form covalent bonds with certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 5-(3-Ethoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-((2-Methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methoxyphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity

Properties

CAS No.

497921-93-4

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-3-24-15-9-6-8-13(11-15)17-20-21-18(25)22(17)19-12-14-7-4-5-10-16(14)23-2/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

UFBKZNGGIKFNCR-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC

Origin of Product

United States

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